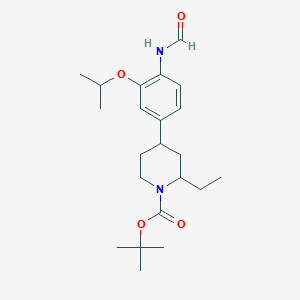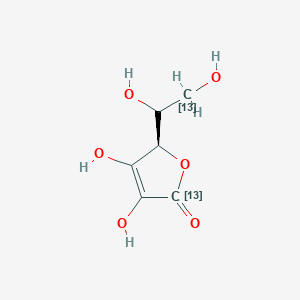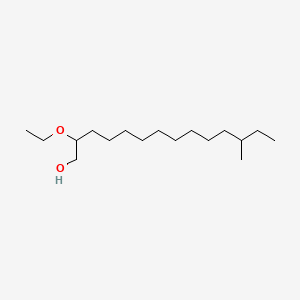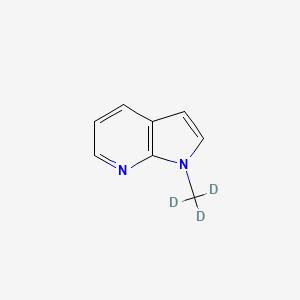
N-Methyl-d3-7-azaindole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methyl-d3-7-azaindole is a deuterated derivative of 7-azaindole, a heterocyclic compound that contains a nitrogen atom in the pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-d3-7-azaindole typically involves the alkylation of 7-azaindole with deuterated methyl iodide (CD3I) under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction conditions are optimized to achieve high yields and purity of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and efficiency. The use of deuterated reagents and solvents is carefully controlled to maintain the isotopic purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-Methyl-d3-7-azaindole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxide derivatives using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can convert this compound to its corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the azaindole ring.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid (m-CPBA) in dichloromethane (DCM) at room temperature.
Reduction: Lithium aluminum hydride (LiAlH4) in ether or THF under reflux conditions.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light or radical initiators.
Major Products Formed
Oxidation: this compound N-oxide.
Reduction: N-Methyl-d3-7-azaindoline.
Substitution: Halogenated azaindole derivatives.
Scientific Research Applications
N-Methyl-d3-7-azaindole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential as a bioisostere in drug design, particularly in the development of kinase inhibitors.
Medicine: Investigated for its anticancer properties and as a potential therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N-Methyl-d3-7-azaindole involves its interaction with specific molecular targets, such as protein kinases. The compound can bind to the active site of kinases, inhibiting their activity and thereby affecting cellular signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
7-Azaindole: The non-deuterated parent compound with similar chemical properties but different isotopic composition.
N-Methyl-7-azaindole: The non-deuterated version of N-Methyl-d3-7-azaindole.
5-Azaindole: Another azaindole isomer with the nitrogen atom in a different position on the ring.
Uniqueness
This compound is unique due to its deuterium labeling, which provides distinct advantages in certain applications, such as:
NMR Spectroscopy: Deuterium labeling enhances the resolution and sensitivity of NMR spectra.
Metabolic Studies: Deuterium-labeled compounds are used to trace metabolic pathways and study drug metabolism.
Isotopic Effects: Deuterium substitution can alter the chemical and physical properties of the compound, leading to different reactivity and stability compared to non-deuterated analogs.
Properties
Molecular Formula |
C8H8N2 |
|---|---|
Molecular Weight |
135.18 g/mol |
IUPAC Name |
1-(trideuteriomethyl)pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C8H8N2/c1-10-6-4-7-3-2-5-9-8(7)10/h2-6H,1H3/i1D3 |
InChI Key |
ZVOCBNCKNQJAFL-FIBGUPNXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])N1C=CC2=C1N=CC=C2 |
Canonical SMILES |
CN1C=CC2=C1N=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



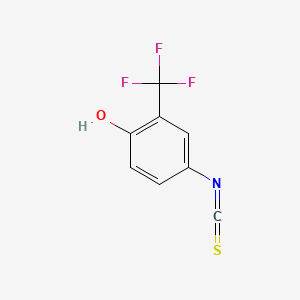
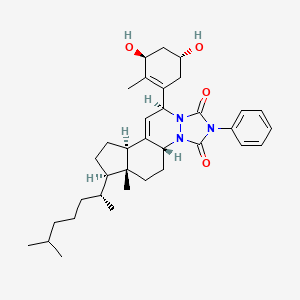
![2-[(4-Bromo-3-methyl-2-buten-1-yl)oxy]tetrahydro-2H-pyran (cis/trans mixture)](/img/structure/B13852022.png)
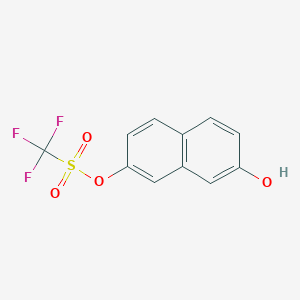
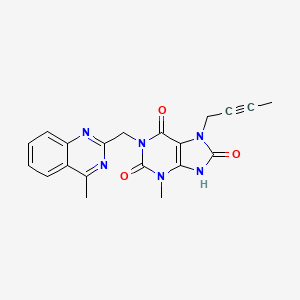
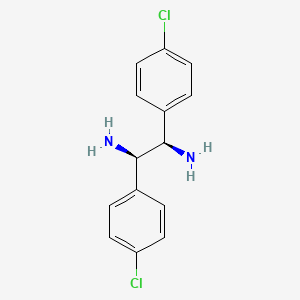
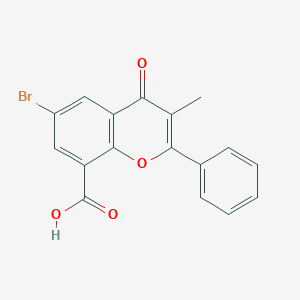
![7-Iodo-3-morpholin-4-yl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13852067.png)
![4-(aminomethyl)-N-[4-(dimethylamino)phenyl]benzamide](/img/structure/B13852076.png)
![rac N-Benzyl-N-[2-hydroxyl-2-(4-benzyloxy-3-aminophenyl)-ethyl]-3-(4-methoxyphenyl)-2-propylamine-d6](/img/structure/B13852079.png)
